

Application Notes & Protocols: Quantification of Janagliflozin in Plasma

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of **Janagliflozin** in plasma samples. The primary method detailed is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Introduction

Janagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor, a class of drugs used in the management of type 2 diabetes. Accurate quantification of **Janagliflozin** in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document outlines a validated HPLC-MS/MS method for this purpose.

Table 1: Summary of Quantitative Data for Janagliflozin Analysis



Parameter	Result
Linearity Range	5 - 5000 ng/mL
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	5 ng/mL
Intra-day Precision (%CV)	
Low QC (10 ng/mL)	≤ 15%
Medium QC (100 ng/mL)	≤ 15%
High QC (4000 ng/mL)	≤ 15%
Inter-day Precision (%CV)	
Low QC (10 ng/mL)	≤ 15%
Medium QC (100 ng/mL)	≤ 15%
High QC (4000 ng/mL)	≤ 15%
Accuracy (% Bias)	
Low QC (10 ng/mL)	Within ± 15%
Medium QC (100 ng/mL)	Within ± 15%
High QC (4000 ng/mL)	Within ± 15%
Mean Recovery	> 85%

Experimental Protocols Sample Preparation: Protein Precipitation

This protocol describes the extraction of **Janagliflozin** from plasma samples using protein precipitation, a rapid and effective method for sample cleanup.

Materials:

Human plasma (K2EDTA as anticoagulant)



- Janagliflozin analytical standard
- Internal Standard (IS) solution (e.g., Canagliflozin-d4)
- Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Pipette 100 μL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 25 μL of the internal standard working solution.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with 100 μL of the mobile phase.
- Vortex for 30 seconds and inject a portion of the sample into the HPLC-MS/MS system.





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Plasma Sample Preparation Workflow

HPLC-MS/MS Analysis

This section details the instrumental parameters for the quantification of **Janagliflozin**.

Instrumentation:

- HPLC system capable of binary gradient elution
- Autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Gradient Program:
 - o 0-0.5 min: 10% B
 - o 0.5-2.0 min: 10-90% B
 - o 2.0-2.5 min: 90% B
 - o 2.5-2.6 min: 90-10% B



o 2.6-3.5 min: 10% B

Mass Spectrometric Conditions:

• Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Type: Multiple Reaction Monitoring (MRM)

• Ion Spray Voltage: 5500 V

• Temperature: 500°C

· Curtain Gas: 30 psi

· Collision Gas: 8 psi

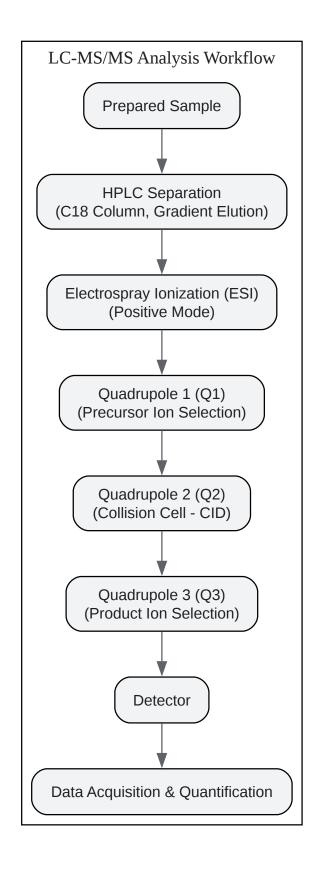
• Ion Source Gas 1: 50 psi

Ion Source Gas 2: 50 psi

• MRM Transitions:

- Janagliflozin: Precursor Ion (Q1) > Product Ion (Q3) Specific m/z values to be determined based on the reference standard.
- Internal Standard (e.g., Canagliflozin-d4): Precursor Ion (Q1) > Product Ion (Q3) Specific m/z values to be determined based on the reference standard.





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LC-MS/MS Analysis Workflow



Method Validation

The described analytical method has been validated according to regulatory guidelines. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

- Selectivity: The method demonstrated no significant interference from endogenous plasma components at the retention times of **Janagliflozin** and the internal standard.
- Linearity: The calibration curve was linear over the concentration range of 5 to 5000 ng/mL with a correlation coefficient (r²) greater than 0.99.
- Precision and Accuracy: Both intra-day and inter-day precision were within 15% (CV), and accuracy was within ±15% of the nominal concentrations.
- Recovery: The mean extraction recovery of Janagliflozin from plasma was consistently above 85%.
- Stability: **Janagliflozin** was found to be stable in plasma under various conditions, including bench-top storage, freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

The HPLC-MS/MS method detailed in these application notes is a robust, sensitive, and reliable for the quantification of **Janagliflozin** in human plasma. This method is suitable for supporting pharmacokinetic and other clinical studies of **Janagliflozin**.

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